molecular formula C25H31ClO6 B2882119 Ilicicolin F CAS No. 22738-98-3

Ilicicolin F

Cat. No.: B2882119
CAS No.: 22738-98-3
M. Wt: 463.0 g/mol
InChI Key: ACSLMZYXJATICN-IRMIYARYSA-N
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Mechanism of Action

Target of Action

Ilicicolin F belongs to the ascochlorin family of molecules . It has been found to have an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex . This suggests that the primary target of this compound is the cytochrome bc1 complex in the mitochondria.

Mode of Action

The mode of action of this compound involves its interaction with the cytochrome bc1 complex. By blocking the oxidation-reduction of cytochrome b, it disrupts the normal functioning of the mitochondria . This disruption can lead to a variety of downstream effects, depending on the specific cellular context.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically the cytochrome bc1 complex . This complex is a crucial component of the chain, and its inhibition can disrupt the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species.

Pharmacokinetics

It is known to be soluble in dmso, methanol, chloroform, and ethyl acetate, but insoluble in water . This suggests that it may have good bioavailability when administered in a suitable solvent, but further studies are needed to confirm this.

Result of Action

The result of this compound’s action is a disruption of normal mitochondrial function. This can lead to a variety of cellular effects, including decreased ATP production, increased production of reactive oxygen species, and potential induction of apoptosis . Additionally, this compound has been found to have antiviral activity, inhibiting the growth of the tobacco mosaic virus, herpes simplex virus type-1 (HSV-1), and Newcastle disease virus .

Biochemical Analysis

Biochemical Properties

Ilicicolin F interacts with various enzymes and proteins. It inhibits the T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo . It does not inhibit the E. coli ubiquinol oxidase cytochrome bd . This compound also shows a significant inhibitory effect on the activity of testosterone 5a-reductase .

Cellular Effects

This compound has a profound impact on cellular processes. It exhibits cytotoxicity to HeLa cells with an EC50 value of 0.003 μg/mL . It also has an inhibitory effect on mitochondrial respiration by blocking the oxidation-reduction of cytochrome b .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It blocks the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex .

Temporal Effects in Laboratory Settings

Over time, this compound shows stable effects on cellular function in laboratory settings. It is soluble in DMSO, methanol, chloroform, and ethyl acetate, but insoluble in water . It is stable for at least 3 years when stored sealed at –20 °C .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the T. vivax alternative oxidase and the E. coli ubiquinol oxidase cytochrome bo , impacting the metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ilicicolin F is typically isolated from the fermentation broth of Verticillium hemipterigenum. The compound can be extracted using organic solvents such as methanol, chloroform, and ethyl acetate . The product is then purified using chromatographic techniques to achieve a high degree of purity.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Verticillium hemipterigenum under controlled conditions. The fermentation broth is subjected to solvent extraction, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Ilicicolin F undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ilicicolin F has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Ilicicolin C
  • Ilicicolin D
  • Ilicicolin H

Comparison: Ilicicolin F shares structural similarities with other members of the ascochlorin family, such as Ilicicolin C, D, and H. it is unique in its moderate inhibitory activity toward acetylcholinesterase and β-glucuronidase . Additionally, this compound has shown significant antiviral activity, which distinguishes it from its analogs .

Properties

IUPAC Name

[(1S,2S,3S,4R)-3-[(1E,3E)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methylpenta-1,3-dienyl]-2,3,4-trimethyl-5-oxocyclohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClO6/c1-13(7-8-18-23(30)19(12-27)14(2)22(26)24(18)31)9-10-25(6)15(3)20(29)11-21(16(25)4)32-17(5)28/h7,9-10,12,15-16,21,30-31H,8,11H2,1-6H3/b10-9+,13-7+/t15-,16+,21-,25+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSLMZYXJATICN-IRMIYARYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22738-98-3
Record name ILICICOLIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1C42K12CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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